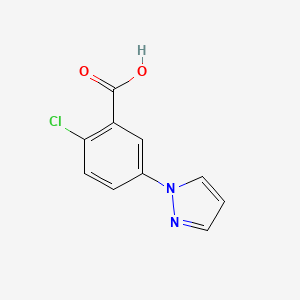

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWPYVIFFDSOQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415539 |

Source

|

| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957509-90-9 |

Source

|

| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Introduction

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a substituted benzoic acid with a pyrazole moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The presence of the carboxylic acid provides a handle for further derivatization, such as amide bond formation, while the pyrazole ring is a well-established pharmacophore known to interact with various biological targets. The chloro-substituent on the phenyl ring can also be used to modulate the electronic properties of the molecule or as a site for further functionalization. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Comparative Overview

The key chemical transformation in the synthesis of this compound is the formation of the C-N bond between the pyrazole nitrogen and the phenyl ring. Two of the most powerful and widely used methods for this type of transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often simple and inexpensive (e.g., L-proline, phenanthroline) | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) |

| Solvent | High-boiling polar aprotic (e.g., DMSO, DMF) | Aprotic ethers or aromatic hydrocarbons (e.g., Dioxane, Toluene) |

| Temperature | Typically high (80-140 °C) | Can often be performed at lower temperatures |

| Advantages | Lower catalyst and ligand cost, less sensitive to air and moisture | Broader substrate scope, often higher yields, milder conditions |

| Disadvantages | Harsher reaction conditions, may require stoichiometric copper | Expensive and air-sensitive catalysts/ligands, requires inert atmosphere |

While both methods are viable, this guide will focus on a modified Ullmann condensation protocol. The choice of the Ullmann reaction is based on its cost-effectiveness, operational simplicity, and the development of modern protocols that utilize ligands like L-proline to enable the reaction to proceed under milder conditions than the traditional high-temperature procedures[1][2].

Recommended Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 5-amino-2-chlorobenzoic acid. The first step is a Sandmeyer reaction to convert the amino group into a more reactive iodo group, yielding 2-chloro-5-iodobenzoic acid. The second step is a copper-catalyzed L-proline-promoted Ullmann condensation of this intermediate with pyrazole.

Caption: Overall synthetic route to the target compound.

Step 1: Synthesis of 2-Chloro-5-iodobenzoic acid

The conversion of an aryl amine to an aryl iodide via a diazonium salt intermediate is a classic and reliable transformation known as the Sandmeyer reaction. This approach is preferable to direct iodination of 2-chlorobenzoic acid, which can lead to mixtures of regioisomers.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Amino-2-chlorobenzoic acid | 171.58 | 17.16 g | 0.10 | Starting material |

| Sulfuric acid (conc.) | 98.08 | 50 mL | - | Solvent/Catalyst |

| Sodium nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | Diazotizing agent |

| Potassium iodide (KI) | 166.00 | 18.26 g | 0.11 | Iodine source |

| Sodium thiosulfate | 158.11 | As needed | - | To quench excess iodine |

| Ethyl acetate | 88.11 | ~300 mL | - | Extraction solvent |

| Toluene | 92.14 | ~200 mL | - | Recrystallization solvent |

| Water | 18.02 | As needed | - | Solvent |

Procedure:

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-2-chlorobenzoic acid (17.16 g, 0.10 mol) in 200 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (50 mL) while maintaining the temperature below 10 °C. In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. A clear solution of the diazonium salt should form.

-

Iodination: In a 1 L beaker, dissolve potassium iodide (18.26 g, 0.11 mol) in 50 mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed. Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature. A dark solid should have precipitated. If the supernatant is dark brown, add a small amount of solid sodium thiosulfate to quench any excess iodine until the color fades. Filter the crude product and wash the solid with cold water.

-

Purification: Transfer the crude solid to a flask and add 200 mL of toluene. Heat the mixture to reflux to dissolve the product. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool in an ice bath for 1 hour to complete crystallization. Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield 2-chloro-5-iodobenzoic acid as a pale yellow solid[3][4][5].

Step 2: Ullmann Condensation to Synthesize this compound

This step involves the copper-catalyzed N-arylation of pyrazole with the previously synthesized 2-chloro-5-iodobenzoic acid. The use of L-proline as a ligand allows for milder reaction conditions and improved yields compared to traditional Ullmann protocols[1][2].

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Chloro-5-iodobenzoic acid | 282.46 | 14.12 g | 0.05 | Starting material |

| Pyrazole | 68.08 | 4.08 g | 0.06 | Nucleophile |

| Copper(I) iodide (CuI) | 190.45 | 0.95 g | 0.005 | Catalyst |

| L-Proline | 115.13 | 1.15 g | 0.01 | Ligand |

| Potassium carbonate (K₂CO₃) | 138.21 | 13.82 g | 0.10 | Base |

| Dimethyl sulfoxide (DMSO) | 78.13 | 150 mL | - | Solvent |

| Hydrochloric acid (2M) | 36.46 | As needed | - | For acidification |

| Ethyl acetate | 88.11 | ~400 mL | - | Extraction solvent |

| Brine | - | ~100 mL | - | For washing |

Procedure:

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask, add 2-chloro-5-iodobenzoic acid (14.12 g, 0.05 mol), pyrazole (4.08 g, 0.06 mol), copper(I) iodide (0.95 g, 0.005 mol), L-proline (1.15 g, 0.01 mol), and potassium carbonate (13.82 g, 0.10 mol).

-

Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add dimethyl sulfoxide (DMSO, 150 mL) via syringe. Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. This will precipitate the product.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

Reaction Mechanism: The Ullmann Condensation

The copper-catalyzed N-arylation of pyrazole is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the exact mechanism can be complex and subject to debate, a generally accepted pathway is illustrated below.

Caption: Proposed catalytic cycle for the Ullmann condensation.

-

Formation of the Copper(I)-Amido Complex: The reaction initiates with the coordination of the pyrazole to the Cu(I) salt. In the presence of a base (K₂CO₃), the pyrazole is deprotonated to form a copper(I)-pyrazolate (or amido) complex. The L-proline ligand also coordinates to the copper center, stabilizing it and increasing its reactivity[6][7].

-

Oxidative Addition: The aryl halide (2-chloro-5-iodobenzoic acid) undergoes oxidative addition to the copper(I) complex. This is often considered the rate-determining step. The copper center is oxidized from Cu(I) to Cu(III), forming a transient Cu(III) intermediate[8].

-

Reductive Elimination: The final step is the reductive elimination of the product from the Cu(III) complex. The C-N bond is formed, and the Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle[6][7].

Alternative Strategy: Buchwald-Hartwig Amination

For researchers with access to palladium catalysts and glovebox techniques, the Buchwald-Hartwig amination offers a powerful alternative. This reaction typically employs a palladium(0) catalyst in conjunction with a bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, and a strong base like sodium tert-butoxide[9][10][11].

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the pyrazole, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst[9][12]. This method is particularly advantageous for less reactive aryl chlorides and can often be performed at or near room temperature.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step sequence involving a Sandmeyer iodination of 5-amino-2-chlorobenzoic acid, followed by a copper-catalyzed L-proline-promoted Ullmann condensation with pyrazole. This approach offers a cost-effective and scalable route to this valuable building block. For laboratories equipped for palladium catalysis, the Buchwald-Hartwig amination presents a potent and often milder alternative. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this and related compounds for their research and development endeavors.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023, December 27). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

-

Tilstam, U., & Weinmann, H. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

-

Wikipedia. (2023, November 28). Ullmann condensation. [Link]

-

Singleton, D. A., & Carlier, P. R. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

-

Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

-

Yamamoto, T., & Kurata, Y. (1984). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry. [Link]

- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

-

Ma, D., Cai, Q., Zhang, H. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

-

Szabó, D., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid (CAS No. 957509-90-9)

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS No. 957509-90-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a detailed, field-proven synthetic methodology, discusses analytical characterization techniques, and explores its potential applications based on structure-activity relationships of analogous compounds. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Pyrazolyl Benzoic Acid Scaffold

The integration of pyrazole moieties into aromatic frameworks is a well-established strategy in modern drug discovery. Pyrazole rings are privileged structures, known to participate in a wide range of biological interactions, including hydrogen bonding and metal chelation, making them key components in many clinically approved drugs.[1] The compound this compound combines the pyrazole nucleus with a substituted benzoic acid, offering a versatile scaffold with multiple points for chemical elaboration. The chloro and carboxylic acid functionalities on the benzene ring provide orthogonal handles for derivatization, enabling the exploration of chemical space in the development of new molecular entities.

This guide will delve into the specific characteristics of this compound, providing the necessary technical details to facilitate its synthesis, characterization, and application in a research setting.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 957509-90-9 | [2][3] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2][3][4] |

| Molecular Weight | 222.63 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Room Temperature | [5] |

| InChI Key | IJWPYVIFFDSOQM-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O | [6] |

Structural Diagram

Caption: Proposed Ullmann condensation synthesis route.

Rationale for Precursor Selection

The synthesis begins with 2-chloro-5-iodobenzoic acid. While the target molecule contains a chlorine at the 2-position and the pyrazole at the 5-position, starting with a more reactive halogen at the coupling site is advantageous. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition in the catalytic cycle, thus favoring selective reaction at the 5-position. 2-Chloro-5-iodobenzoic acid can be synthesized from 2-chlorobenzoic acid. [7][8]

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-iodobenzoic acid (1 equivalent)

-

Pyrazole (1.2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

L-proline (0.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodobenzoic acid, pyrazole, copper(I) iodide, L-proline, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMSO via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. The causality behind this temperature choice is to provide sufficient thermal energy to overcome the activation barrier of the C-N coupling reaction, which is often a kinetic bottleneck in Ullmann condensations. [9]Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl. This step protonates the carboxylate, precipitating the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the protons of the pyrazole ring. The protons on the substituted benzene ring will likely appear as doublets and a doublet of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The three protons on the pyrazole ring will appear as distinct signals, likely in the range of 6.5-8.0 ppm. [2]* ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic and pyrazole carbons will appear in the 110-145 ppm range. [2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C₁₀H₇ClN₂O₂, with high accuracy. [6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-Cl stretching, and C=C and C=N stretching of the aromatic and pyrazole rings.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound has not been extensively reported, the pyrazole and substituted benzoic acid motifs are present in numerous biologically active compounds. This suggests that the title compound is a valuable intermediate for the synthesis of potential therapeutic agents.

As a Scaffold for Inhibitors of Fatty Acid Biosynthesis

Structurally related pyrazole-containing benzoic acid derivatives have shown potent antibacterial activity by inhibiting fatty acid biosynthesis (FAB). [10]The compound this compound could serve as a starting point for the development of novel antibacterial agents targeting this pathway.

Precursor for Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazol-5-yl-benzamide derivatives have been identified as potent succinate dehydrogenase inhibitors, a class of fungicides crucial for crop protection. [11][12]The carboxylic acid group of the title compound can be readily converted to an amide, allowing for the synthesis of a library of potential SDHIs.

Intermediate for Androgen Receptor Modulators

Related pyrazole-containing structures have been patented as intermediates in the synthesis of potent androgen receptor (AR) modulators, which are relevant for the treatment of prostate cancer. [5]

Caption: Potential therapeutic applications stemming from the core scaffold.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Classification: While specific GHS classification for this compound is not universally available, related chlorobenzoic acids and pyrazole derivatives may cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at room temperature. [5]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward, albeit not widely documented, preparation via modern cross-coupling reactions, combined with its multiple points for derivatization, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Available at: [Link]

-

2-(3-Aryl-5-pyrazolyl)benzoic acid chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

2-Chloro-4-(1-((2S)-2-(5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamido)propyl). Pharmaffiliates. Available at: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. Available at: [Link]

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.

-

This compound. PubChemLite. Available at: [Link]

- Process for the preparation of pyrazole carboxylic acid amides. Google Patents.

- Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.

-

Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

-

Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Available at: [Link]

-

buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]

- A synthetic method of 2-chloro-5-iodobenzoic acid. Google Patents.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acid and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. CONICET. Available at: [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]

- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. 957509-90-9|this compound|BLD Pharm [bldpharm.com]

- 11. Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (Molecular Formula: C₁₀H₇ClN₂O₂, Molecular Weight: 222.63 g/mol ).[1][2][3] As a substituted aromatic carboxylic acid containing a pyrazole moiety, this compound represents a class of molecules with significant interest in medicinal chemistry and materials science. This document outlines a multi-technique analytical workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind each experimental choice, present predicted yet realistic spectral data for illustrative purposes, and provide detailed, field-proven protocols. The objective is to offer researchers, scientists, and drug development professionals a robust, self-validating methodology for confirming the chemical identity and structure of this and structurally related compounds.

Introduction: The Imperative for Unambiguous Structure Confirmation

In the realm of drug discovery and chemical synthesis, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. The precise arrangement of atoms and functional groups dictates a compound's physicochemical properties, its biological activity, and its safety profile. For a molecule like this compound, which combines a halogenated benzoic acid scaffold with a heterocyclic pyrazole ring, even minor isomeric impurities could drastically alter its intended function.

This guide, therefore, eschews a simple listing of techniques. Instead, it presents a logical, integrated workflow designed for definitive structural verification. Our approach is rooted in the principle of orthogonal analysis, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will confirm the molecular weight and elemental composition, infrared spectroscopy will identify key functional groups, and a suite of NMR experiments will map the precise connectivity of every atom in the molecule.

The Analytical Workflow: A Multi-Pronged Strategy

The structure elucidation process is not linear but rather a convergent synthesis of data from multiple sources. The workflow is designed to first confirm the elemental composition and molecular weight, then to identify the constituent functional groups, and finally to assemble the complete atomic framework.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) as our first analytical checkpoint. Its primary purpose is to provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.[2][4] This is a critical self-validating step; if the measured mass does not correspond to the expected formula of C₁₀H₇ClN₂O₂, all subsequent analyses are invalid.

High-Resolution Mass Spectrometry (HRMS) Data

The compound is analyzed using an electrospray ionization (ESI) source in negative ion mode, which is well-suited for deprotonating the acidic carboxylic acid proton.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Ionization Mode | ESI- |

| Adduct | [M-H]⁻ |

| Calculated Exact Mass | 221.0123 |

| Observed Exact Mass | 221.0125 |

| Mass Accuracy | < 1 ppm |

| Caption: Predicted HRMS data for the [M-H]⁻ ion. |

Fragmentation Analysis (MS/MS)

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is employed to intentionally fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" and offers vital clues about the molecule's substructures.[5][6] For this compound, key fragmentation pathways are predictable.

| m/z (relative abundance) | Proposed Fragment | Structural Origin |

| 177 (65%) | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylate group. |

| 150 (30%) | [C₉H₆ClN]⁻ | Subsequent loss of HCN from the pyrazole ring.[7] |

| 122 (15%) | [C₈H₅Cl]⁻ | Loss of N₂ from the pyrazole fragment.[7] |

| 111 (40%) | [C₆H₄Cl]⁻ | Chlorophenyl fragment. |

| Caption: Predicted major fragments in MS/MS analysis. |

Experimental Protocol: HRMS and MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol. Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

-

HRMS (MS1) Acquisition:

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Set the source to negative ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Use a known reference standard for internal mass calibration to ensure high accuracy.

-

-

MS/MS (MS2) Acquisition:

-

Perform a product ion scan, selecting the [M-H]⁻ ion (m/z ~221.01) as the precursor.

-

Apply collision-induced dissociation (CID) using argon gas, ramping the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Data Processing: Analyze the data to determine the accurate mass of the parent ion and identify the major fragment ions. Match the observed accurate mass to the calculated mass for C₁₀H₆ClN₂O₂⁻.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FTIR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups.[8][9] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as signals corresponding to the aromatic rings. The presence and nature of these bands provide a robust check against the proposed structure.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |

| ~3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded dimer)[10][11][12] |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimeric)[9][10][11] |

| ~1605, 1580, 1470 | Medium | C=C stretch | Aromatic rings (Benzoic acid & Pyrazole) |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~1250 | Medium | C-N stretch | Pyrazole-Aryl bond |

| ~830 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene ring |

| ~750 | Medium | C-Cl stretch | Aryl-Chloride |

| Caption: Key predicted IR absorption bands. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dry compound with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) with a hydraulic press to form a translucent KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Authoritative Grounding: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity. Through a series of 1D and 2D experiments, we can map the complete carbon-hydrogen framework and confirm the precise substitution pattern on both the benzoic acid and pyrazole rings.[13][14]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; it will solubilize the polar carboxylic acid and its acidic proton will be observable, typically as a broad singlet far downfield.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | Acidic proton, exchangeable with D₂O.[11] |

| ~8.65 | d | 1H | H-5' | Pyrazole proton adjacent to two N atoms. |

| ~8.15 | d | 1H | H-6 | Benzoic proton ortho to COOH. |

| ~8.00 | dd | 1H | H-4 | Benzoic proton ortho to pyrazole and meta to Cl. |

| ~7.80 | d | 1H | H-3' | Pyrazole proton. |

| ~7.70 | d | 1H | H-3 | Benzoic proton ortho to Cl. |

| ~6.65 | t | 1H | H-4' | Pyrazole proton. |

| Caption: Predicted ¹H NMR data and assignments. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR will reveal the number of unique carbon environments. Based on the structure's asymmetry, all 10 carbons are expected to be unique.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166.5 | C-7 (COOH) | Carboxylic acid carbonyl carbon.[11] |

| ~142.0 | C-5' | Pyrazole carbon adjacent to two N atoms. |

| ~140.5 | C-5 | Aromatic C attached to pyrazole. |

| ~134.0 | C-2 | Aromatic C attached to Cl. |

| ~132.5 | C-6 | Aromatic CH. |

| ~131.0 | C-1 | Aromatic C attached to COOH. |

| ~129.0 | C-3' | Pyrazole CH. |

| ~125.0 | C-4 | Aromatic CH. |

| ~123.0 | C-3 | Aromatic CH. |

| ~110.0 | C-4' | Pyrazole CH. |

| Caption: Predicted ¹³C NMR data and assignments. |

2D NMR for Connectivity Confirmation

To unequivocally link the proton and carbon assignments and confirm the substitution pattern, a suite of 2D NMR experiments is essential.

Caption: Role of 2D NMR experiments in structure proof.

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the H-3/H-4 and H-4/H-6 spin systems on the benzoic acid ring, and the H-3'/H-4'/H-5' system on the pyrazole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. We expect to see correlations from the pyrazole protons (e.g., H-3', H-5') to the benzoic acid carbon they are attached to (C-5), and from the benzoic acid protons (H-4, H-6) to the pyrazole carbons, definitively proving the N-1 to C-5 connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing 2D experiments.

-

1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

-

1D ¹³C Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Reference the spectrum to the DMSO solvent peak (δ 39.52 ppm).

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish proton-proton correlations.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond J(C,H) couplings (~145 Hz) to correlate protons with their directly attached carbons.

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (2-4 bonds, typically 8-10 Hz) to establish connectivity across quaternary carbons and heteroatoms.

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to build the molecule's structure piece by piece, assigning all signals and confirming all connectivities.

Conclusion: Synthesizing the Data for Final Structure Confirmation

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and convergent interpretation of orthogonal analytical data.

-

HRMS confirms the molecular formula is C₁₀H₇ClN₂O₂.

-

FTIR confirms the presence of a carboxylic acid, aromatic rings, and a C-Cl bond.

-

¹H and ¹³C NMR show the correct number of proton and carbon environments for the proposed structure.

-

2D NMR (COSY, HSQC, HMBC) provides the final, unambiguous proof of the atomic connectivity, confirming the 1,2,4-substitution pattern on the benzene ring and the N-1 linkage of the pyrazole.

This systematic approach ensures the highest level of scientific rigor and provides a trustworthy, authoritative, and self-validating confirmation of the molecule's identity.

References

- Santos, V. G., & Rittner, R. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Mass Spectrometry (GC-MS) in Drug Development. Semantic Scholar.

- Elguero, J., Claramunt, R. M., & Garceran, R. (1986). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(2), 153-157.

- Baranac-Stojanović, M. (2014). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry, 51(S1), E1-E7.

- Daly, A. M., Carey, S. J., Pejlovas, A. M., Li, K., & Kukolich, S. G. (2015). Gas Phase Measurements of Mono-fluoro-benzoic Acids and the Dimer of 3-Fluoro-benzoic Acid. The Journal of Chemical Physics, 142(14), 144304.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4908. Retrieved from [Link]

- Asian Journal of Physics. (2000). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 9(1), 71-78.

- Bernard, M. K. (2006).

-

LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-(4-chloro-1H-pyrazol-1-yl)-6-hydroxy- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. science24.com [science24.com]

- 7. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Strategic Utility of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among these, 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid has emerged as a highly versatile and valuable scaffold. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application as a pivotal component in the construction of complex molecular architectures.

The core value of this building block lies in the unique combination of three key functional moieties: a carboxylic acid, a chloro substituent, and an N-linked pyrazole ring. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known to impart a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The carboxylic acid provides a convenient handle for amide bond formation and other derivatizations, while the chloro group offers a reactive site for cross-coupling reactions, enabling the introduction of further molecular complexity. This trifecta of functionality makes this compound a powerful tool for the divergent synthesis of compound libraries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 957509-90-9 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |

| Molecular Weight | 222.63 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [3] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation of pyrazole, a classic transformation known as the Ullmann condensation. This approach leverages the reactivity of an activated aryl halide with the pyrazole nitrogen.

Conceptual Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methodologies for N-arylation of pyrazoles.[4]

Materials:

-

2-Chloro-5-fluorobenzoic acid (1.0 equiv)

-

Pyrazole (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 2-chloro-5-fluorobenzoic acid, pyrazole, CuI, and anhydrous K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and DMEDA via syringe.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Filter the mixture to remove any insoluble copper salts.

-

Carefully acidify the aqueous filtrate with 2M HCl to a pH of ~3-4.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold diethyl ether.

-

Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Reactivity and Applications as a Building Block

The true synthetic power of this compound is realized in its subsequent transformations. The carboxylic acid and chloro functionalities serve as orthogonal reactive handles for the construction of more elaborate molecules.

Amide Bond Formation: Accessing Bioactive Amides

The carboxylic acid moiety is readily converted to amides, a common functional group in pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.

Caption: Workflow for amide synthesis from the core building block.

This protocol is a representative procedure for amide bond formation.[5]

Materials:

-

This compound (1.0 equiv)

-

Substituted aniline (1.1 equiv)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DMF in a dry, argon-flushed flask.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the substituted aniline to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The chloro substituent on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][] This allows for the introduction of a wide variety of aryl or vinyl groups, significantly expanding the accessible chemical space.

Caption: Suzuki-Miyaura coupling utilizing the chloro-substituent.

This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[]

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

In a Schlenk flask, combine this compound, phenylboronic acid, and Na₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or by acidification of the aqueous layer to precipitate the product, followed by recrystallization.

Case Study: Application in Medicinal Chemistry

The pyrazole-benzoic acid scaffold is a recurring motif in the development of novel therapeutic agents. For instance, derivatives of this core structure have been investigated as inhibitors of various enzymes and receptors. The ability to readily diversify the molecule at both the carboxylic acid and the chloro positions allows for systematic structure-activity relationship (SAR) studies. For example, a library of amides can be synthesized to probe interactions within a protein's binding pocket, while a variety of aryl groups can be introduced via Suzuki coupling to explore the impact of steric and electronic factors on biological activity.[1][8]

Conclusion

This compound is a robust and strategically important building block in organic synthesis. Its facile synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for the efficient construction of diverse and complex molecules. The protocols and workflows presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this valuable compound in their drug discovery and materials science endeavors.

References

-

Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Hassan, A. S., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(15), 4733. [Link]

-

Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9571-9583. [Link]

-

Radi, S., et al. (2006). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. ARKIVOC, 2006(12), 138-144. [Link]

-

El-Sayed, N. N. E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4733. [Link]

-

El-borai, M. A., et al. (2009). Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. Journal of Heterocyclic Chemistry, 46(5), 938-944. [Link]

-

Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Nolan, S. P., et al. (2018). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective N-C(O) cleavage mediated by. KAUST Repository. [Link]

-

Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 15(Special Issue), 143-149. [Link]

-

Synthesis of 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) Benzoic Acid, A Pyrazinamide Analog of Salicylic Acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega, 5(25), 15473–15482. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

- Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). Molecules, 29(18), 4349. [Link]

-

Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]

-

Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Journal of Organic Chemistry, 82(19), 9949–9966. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Catalysts, 11(10), 1238. [Link]

-

Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2004). Synthetic Communications, 34(10), 1855-1861. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potential Biological Activities of Pyrazole Benzoic Acid Derivatives

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents. This guide focuses on a particularly promising class of compounds: pyrazole benzoic acid derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous approved drugs due to its metabolic stability and versatile binding capabilities.[1][2][3] When coupled with a benzoic acid moiety, which can act as a crucial anchor or interacting group, the resulting derivatives exhibit a wide spectrum of biological activities.

This document provides a technical overview of the significant therapeutic potential of pyrazole benzoic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their biological effects. We will explore their roles as anti-inflammatory, anticancer, and antimicrobial agents, among others, providing researchers and drug development professionals with a comprehensive resource to guide future discovery efforts.

Key Biological Activities and Mechanisms of Action

The conjugation of a pyrazole core with a benzoic acid functional group creates a molecule with significant potential to interact with various biological targets. The most well-documented activities are detailed below.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib.[4][5]

Mechanism of Action

Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

-

COX-2 is typically induced during inflammation and is the primary source of prostaglandins at inflammatory sites.[4][7]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects, such as stomach ulcers.[7] Pyrazole benzoic acid derivatives like Celecoxib possess a structural conformation that allows for selective binding to the active site of COX-2, which is larger and more flexible than that of COX-1.[6][7] This selective inhibition blocks the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[6]

The diagram below illustrates the inflammatory cascade and the point of intervention for selective COX-2 inhibitors.

Caption: COX-2 pathway inhibition by pyrazole benzoic acid derivatives.

Antimicrobial Activity

Several novel pyrazole benzoic acid derivatives have demonstrated potent antibacterial properties, particularly against Gram-positive bacteria.[8][9] These compounds represent a promising avenue for combating antibiotic-resistant pathogens.

Mechanism of Action

Recent studies suggest that a key mechanism of action for these antibacterial agents is the inhibition of fatty acid biosynthesis (FAB).[2][8] The bacterial FAB pathway is distinct from its mammalian counterpart, making it an attractive target for selective drug development. By disrupting the production of essential fatty acids, these compounds compromise the integrity of the bacterial cell membrane, leading to cell death.[2] Some derivatives have also been shown to disrupt bacterial biofilms, which are notoriously difficult to eradicate.[9]

Anticancer Activity

The pyrazole scaffold is a component of several approved kinase inhibitor drugs, and pyrazole benzoic acid derivatives are being actively investigated for their anticancer potential.[2][10]

Mechanism of Action

The anticancer effects of these derivatives are often multi-faceted:

-

Kinase Inhibition: Many pyrazole derivatives are designed to target specific protein kinases (e.g., BRAF, Janus kinases) that are overactive in cancer cells and drive tumor growth and proliferation.[2]

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. By inhibiting COX-2, which is often overexpressed in tumors, these compounds can reduce the production of prostaglandins that promote tumor growth and angiogenesis.[7]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines.

Other Potential Activities

Research has also pointed towards other therapeutic applications for this class of compounds:

-

Urate Transporter 1 (URAT-1) Inhibition: Certain pyrazole benzoic acid derivatives have been identified as promising URAT-1 inhibitors for the treatment of hyperuricemia and associated kidney disease.[11] They work by reducing serum uric acid levels and have shown nephroprotective effects in preclinical models.[11]

-

Antioxidant Activity: Some derivatives exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS), which can mitigate cellular damage associated with oxidative stress.[12]

Experimental Workflows for Biological Evaluation

A rigorous, systematic approach is required to identify and characterize the biological activities of novel pyrazole benzoic acid derivatives. Below is a representative workflow.

High-Throughput Screening (HTS) Cascade

Caption: A typical screening cascade for identifying bioactive compounds.

Detailed Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a standard, self-validating enzymatic assay to quantify the inhibitory potential of test compounds against human COX-2.

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of pyrazole benzoic acid derivatives against COX-2.

-

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. This latter reaction can be monitored colorimetrically using a probe like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.

-

Materials & Reagents:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Celecoxib (positive control)

-

DMSO (vehicle control)

-

96-well microplate

-

Microplate reader (absorbance at 590-620 nm)

-

-

Step-by-Step Procedure:

-

Preparation: Prepare serial dilutions of test compounds and the positive control (Celecoxib) in DMSO.

-

Reaction Mixture: In each well of a 96-well plate, add Tris-HCl buffer, heme, and the COX-2 enzyme.

-

Compound Incubation: Add a small volume of the diluted test compounds, positive control, or vehicle control (DMSO) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add TMPD, followed immediately by arachidonic acid to start the reaction.

-

Data Acquisition: Immediately begin reading the absorbance of the plate at 590 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Normalize the data: % Inhibition = [1 - (Rate_Test_Compound / Rate_Vehicle_Control)] * 100.

-

Plot % Inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

-

Self-Validation System:

-

Positive Control (Celecoxib): Ensures the assay is sensitive to known inhibitors and provides a benchmark for potency. The calculated IC₅₀ should fall within an expected range.

-

Negative/Vehicle Control (DMSO): Represents 0% inhibition and is used for data normalization. It confirms that the solvent does not interfere with the assay.

-

No-Enzyme Control: Wells containing all components except the COX-2 enzyme. This control should show no reaction and is used to subtract background absorbance.

-

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of pyrazole benzoic acid derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.

| Compound Class | Target | Key Substituents for High Activity | Representative IC₅₀ / MIC |

| Diaryl Pyrazoles | COX-2 | 4-sulfonamide or 4-methylsulfonyl group on one phenyl ring; trifluoromethyl group on the pyrazole ring. | Celecoxib IC₅₀ vs COX-2: ~0.04 µM |

| Anilinomethyl Pyrazoles | Bacterial FAB | Lipophilic and fluoro substituents on the aniline moiety. | MIC values as low as 0.5-1.0 µg/mL against S. aureus.[8] |

| Pyrazole-Carboxamides | URAT-1 | Pyridin-2-ylmethyl group on the pyrazole nitrogen; benzoic acid linked via a carboxamide. | IC₅₀ vs URAT-1: ~3.36 µM.[11] |

Data compiled from published literature.[8][11] Values are illustrative and vary based on specific assay conditions.

The SAR highlights underscore the importance of specific chemical features. For COX-2 selectivity, the sulfonamide group is critical as it interacts with a hydrophilic side pocket present in COX-2 but not COX-1.[7] For antibacterial activity, lipophilicity appears to be a key driver for improved potency.[8]

Future Perspectives and Challenges

The therapeutic promise of pyrazole benzoic acid derivatives is clear, but challenges remain. For anti-inflammatory agents, cardiovascular safety is a significant concern for all COX-2 inhibitors, necessitating careful risk-benefit assessment.[6] In the antimicrobial space, overcoming resistance mechanisms and achieving broad-spectrum activity are ongoing hurdles. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, will be crucial for translating the potential of these compounds into next-generation therapeutics.

Conclusion

Pyrazole benzoic acid derivatives are a versatile and highly valuable class of compounds in drug discovery. Their proven success as selective COX-2 inhibitors provides a strong foundation for their exploration in other therapeutic areas, including oncology and infectious diseases. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action, validated through rigorous and well-designed experimental workflows. This guide serves as a foundational resource for scientists dedicated to advancing this promising area of medicinal chemistry.

References

-

Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]

-

Patel, M. & Siddiqui, A.H. (2023). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

-

Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507. Retrieved from [Link]

-

Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Celecoxib Drug Information. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of the pyrazolyl benzoic acid derived aldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Review: biologically active pyrazole derivatives. (2020). New Journal of Chemistry. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

-

Hamed, M. A., et al. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. Retrieved from [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of pyrazole-containing compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Impact of Pyrazole-Containing Compounds

For professionals in the fields of research, science, and drug development, this guide offers a comprehensive exploration of the pyrazole nucleus, a five-membered aromatic heterocycle that has become a "privileged scaffold" in medicinal chemistry. Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, are key to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

This guide will delve into the historical milestones of pyrazole's discovery, trace the evolution of its synthesis, and highlight its transformative role in the development of groundbreaking therapeutics. Through an analysis of key structure-activity relationships and mechanisms of action, we will illuminate the scientific rationale that has cemented pyrazole's status as a cornerstone of modern drug discovery.

Part 1: From Obscure Heterocycle to Privileged Scaffold: A Historical Perspective

The journey of pyrazole began in the late 19th century. In 1883, German chemist Ludwig Knorr first used the term "pyrazole" while working on the synthesis of quinine derivatives.[3][4] However, it was another German chemist, Eduard Buchner, who is credited with the first synthesis of the parent pyrazole compound in 1889.[3][4] For many decades, pyrazoles remained largely of academic interest.

A significant turning point came with the discovery of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959.[5][6] This discovery hinted at the biological relevance of the pyrazole scaffold and spurred further investigation into its potential applications. The latter half of the 20th century saw a surge in research, leading to the identification of pyrazole derivatives with a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4][6]

The true ascent of pyrazole to a "privileged scaffold" in medicinal chemistry was solidified with the development and commercial success of several blockbuster drugs in the late 1990s and early 2000s. These compounds demonstrated the power of the pyrazole core to generate potent and selective drugs for a variety of therapeutic targets, firmly establishing its importance in the pharmaceutical industry.[7]

Timeline of Key Discoveries

Part 2: The Art and Science of Pyrazole Synthesis

The construction of the pyrazole ring has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods offer varying degrees of efficiency, regioselectivity, and applicability to the synthesis of complex, substituted pyrazoles.

Classical Synthesis: The Knorr Pyrazole Synthesis

The most traditional and widely utilized method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This robust and versatile reaction remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.

Modern Synthetic Methodologies